molecular formula C9H8ClN3S B1350421 4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine CAS No. 863305-81-1

4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine

Cat. No. B1350421
CAS RN: 863305-81-1
M. Wt: 225.7 g/mol
InChI Key: NCCNGSGPPIHEMZ-UHFFFAOYSA-N
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Description

4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine, abbreviated as 4-CTMP, is an organic compound with a wide range of scientific applications. It is used in the synthesis of various compounds and materials, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.

Scientific Research Applications

Crystal and Molecular Structures

4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine and its isomeric compounds are studied for their crystal and molecular structures. These compounds exhibit conformational differences leading to multiple molecules in their respective structures, with layers stabilized by substantial hydrogen-bonding interactions (Odell et al., 2007).

Non-Covalent Interactions and Quantum Chemical Calculations

Research on non-covalent interactions in derivatives of this compound includes synthesis, characterization, and quantum chemical calculations. These studies involve vibrational spectra, multinuclear NMR, single crystal X-ray diffraction, and more (Zhang et al., 2018).

Molecular Docking and Experimental Techniques

The compound's role in treating hypertension as an alpha-2-imidazoline receptor agonist is explored. Studies include molecular docking, FT-IR, FT-Raman, NMR, and theoretical techniques like DFT (Aayisha et al., 2019).

Antiviral and Antimicrobial Activity

Pyrimidine derivatives of the compound, synthesized via various reactions, have been evaluated for their antiviral activity against HIV and their antimicrobial properties (Al-Masoudi et al., 2014).

Synthesis and Fragmentation Studies

Studies focus on the synthesis of 4-aryloxy-6-methylpyrimidin-2-amines and their fragmentation under positive electrospray ionization, providing insights into the decomposition of the heterocycle (Erkin et al., 2015).

Antibacterial and Antifungal Properties

Substituted derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities, showing significant effects against various bacterial and fungal strains (Vijaya Laxmi et al., 2019).

Ring Transformations in Reactions

Investigations into the ring transformations in reactions of heterocyclic halogeno compounds with nucleophiles have been conducted, providing a deeper understanding of the chemical behavior of such compounds (Hertog et al., 2010).

properties

IUPAC Name

4-(3-chlorothiophen-2-yl)-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S/c1-5-4-7(13-9(11)12-5)8-6(10)2-3-14-8/h2-4H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCNGSGPPIHEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=C(C=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377095
Record name 4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

863305-81-1
Record name 4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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